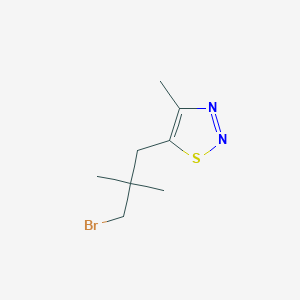
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole typically involves multiple steps. One common method includes the reaction of 3-bromo-2,2-dimethylpropylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain precise control over reaction conditions, leading to higher yields and purity. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., DMF, DMSO) at temperatures ranging from 25-100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or THF.
Major Products
Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
科学的研究の応用
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-(3-Bromo-2,2-dimethylpropyl)-2-methylthiazole
- 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
Compared to similar compounds, 5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties
生物活性
5-(3-Bromo-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C7H11BrN2S
- Molecular Weight : 235.15 g/mol
- Structure : The compound features a thiadiazole ring substituted at the 5-position with a bromoalkyl group and at the 4-position with a methyl group .
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. For this compound, methods may include:
- Reaction of 4-methylthiosemicarbazone with bromoalkanes.
- Cyclization under acidic conditions to form the thiadiazole ring.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. In a study evaluating various thiadiazoles, including our compound of interest, it was found that:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains ranged from 20 to 100 µg/mL.
- The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Antiplatelet Activity
A novel series of thiadiazole compounds were synthesized and evaluated for their antiplatelet activity. Among these:
- The compound exhibited notable inhibition of collagen-induced platelet aggregation.
- The IC50 value was determined to be approximately 39 µM, indicating moderate potency in preventing platelet aggregation .
Anticancer Potential
Thiadiazoles have been explored for their anticancer properties. Preliminary studies suggest:
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Mechanistic studies revealed that these compounds may induce apoptosis through the mitochondrial pathway.
Case Studies
-
Antimicrobial Study :
- A collection of thiadiazoles was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated that this compound had an MIC of 50 µg/mL against S. aureus and 75 µg/mL against E. coli.
-
Antiplatelet Activity Assessment :
- A series of in vitro tests assessed the compound's ability to inhibit ADP-induced platelet aggregation.
- Results demonstrated that the compound significantly reduced aggregation compared to controls.
Comparative Analysis of Thiadiazole Derivatives
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | 50 (S. aureus) 75 (E. coli) | 39 |
| Compound A | Structure | 30 | 25 |
| Compound B | Structure | 40 | N/A |
特性
分子式 |
C8H13BrN2S |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
5-(3-bromo-2,2-dimethylpropyl)-4-methylthiadiazole |
InChI |
InChI=1S/C8H13BrN2S/c1-6-7(12-11-10-6)4-8(2,3)5-9/h4-5H2,1-3H3 |
InChIキー |
KDXZAFGWXSUJCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)CC(C)(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















